molecular formula C12H14O4 B102866 2-Hydroxy-3-phenoxypropyl acrylate CAS No. 16969-10-1

2-Hydroxy-3-phenoxypropyl acrylate

Cat. No. B102866
CAS RN: 16969-10-1
M. Wt: 222.24 g/mol
InChI Key: HHQAGBQXOWLTLL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl acrylate is a compound that belongs to the family of acrylates, which are known for their highly reactive α,β-unsaturated carboxyl structure. Acrylates are versatile monomers widely used in polymer formulations and are essential in the production of various polymeric materials due to their ability to undergo rapid polymerization . The presence of a hydroxyl group in the structure of hydroxylated acrylates, such as 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate, has been shown to influence their odor activity, making them less odorous compared to other acrylates .

Synthesis Analysis

The synthesis of related acrylate compounds often involves reactions under mild conditions with good to excellent yields. For instance, the synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates is achieved through a base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates . Similarly, 3-hydroxy-2-aryl acrylate, a vital precursor in the synthesis of natural products and essential drugs, is prepared using different approaches that involve both electrophilic and nucleophilic centers . The synthesis process of 2-hydroxyisopropyl acrylate from acrylic acid and propylene by ring-opening reaction is another example, yielding a product with high purity .

Molecular Structure Analysis

The molecular structure of acrylates is characterized by the presence of an α,β-unsaturated carboxyl group, which is highly reactive and allows for various chemical reactions and the formation of polymers. The hydroxyl group present in hydroxylated acrylates adds to the complexity of the molecular structure, providing additional sites for reactions and influencing the physical properties of the resulting polymers .

Chemical Reactions Analysis

Acrylates undergo a variety of chemical reactions, including polymerization and copolymerization, which are essential for creating materials with desired properties. For example, the copolymerization of 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate results in thermoresponsive polymers that are evaluated as potential biomaterials . The synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes demonstrates the ability of acrylates to form coordination compounds with metals, which can lead to materials with different structural and thermal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates and their polymers are influenced by their molecular structure. For instance, the synthesis of a poly(2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, dibutyl maleate) membrane shows that the resulting material has excellent permeation properties and plasticity, which are crucial for its application in transdermal drug delivery systems . The thermal stability and glass transition temperature of polymer–metal complexes derived from acrylates are found to be higher than that of the polymer alone, indicating the impact of metal coordination on the material's properties .

Scientific Research Applications

1. Polymeric Membranes for Controlled Drug Release Systems

  • Methods of Application : The polymeric membranes are prepared by the photosynthesis of 2-Hydroxy-3-phenoxypropyl acrylate by UV radiation . This involves exposing the acrylate to UV light, which initiates a reaction that forms the polymeric membrane.

2. Curing Agent for Poly(phenylene ether)-based Substrate Materials

  • Methods of Application : The acrylate is used as a curing agent in the fabrication process of the substrate materials . This involves mixing the acrylate with the poly(phenylene ether), and then initiating a reaction that causes the mixture to harden and cure.

3. Bacterial Biofilm and Encrustation Resistant Polymers

  • Methods of Application : The polymer is created by combining 2-Hydroxy-3-phenoxypropyl acrylate with poly(tert-butyl cyclohexyl acrylate). The resulting copolymer exhibits properties that inhibit bacterial swarming .
  • Results or Outcomes : The result is a polymer that is resistant to bacterial biofilm and encrustation. This could potentially reduce the rate of catheter-associated urinary tract infections (CAUTIs), although specific results would depend on the exact composition of the polymer and the conditions of use .

Safety And Hazards

2-Hydroxy-3-phenoxypropyl acrylate is a combustible liquid that may cause an allergic skin reaction and serious eye damage. It is also toxic to aquatic life with long-lasting effects .

Future Directions

2-Hydroxy-3-phenoxypropyl acrylate has potential applications in a wide range of areas such as biomedicine, photonics, electronics, robotics, etc .

properties

IUPAC Name

(2-hydroxy-3-phenoxypropyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQAGBQXOWLTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70856-48-3
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70856-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044851
Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Hydroxy-3-phenoxypropyl acrylate

CAS RN

16969-10-1
Record name 2-Hydroxy-3-phenoxypropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16969-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-phenoxypropyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Phenoxy-2-hydroxypropyl acrylate was prepared as described in Example 17 except that the acrylic acid was added over 1 hour at 100°, 2,6-di-tert. butyl-p-cresol was used in place of hydroquinone, and the mixture was heated for 4 hours at 100° after the acrylic acid had been added.
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Synthesis routes and methods II

Procedure details

To 3000 g of phenyl glycidyl ether (epoxide content 6.16 equiv./kg) containing 9 g of tetramethylammonium chloride and 6 g of 2,6-di-t-butyl-p-cresol, stirred at 100°, was added 1332 g of acrylic acid over one hour. The mixture was stirred at 100° for a further 4 hours, by which time the epoxide content was 0.91 equiv./kg and the viscosity was 60 cP at 25°, to yield 3-phenoxy-2-hydroxypropyl acrylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
S Grauzeliene, AS Schuller, C Delaite… - European Polymer …, 2023 - Elsevier
… The conversion of carbon double bonds of resins based on acrylated epoxidized soybean oil and 2-hydroxy-3-phenoxypropyl acrylate increased with the addition of tetrahydrofurfuryl …
Number of citations: 0 www.sciencedirect.com
M Böhm, K Ruhland, M Koch… - Journal of Applied …, 2019 - Wiley Online Library
… mixed and UV-light-cured with different amounts of one of the four co-monomers ethylene-glycol-ethyl-ether acrylate (EGPEA) serving as basis, 2-hydroxy-3-phenoxypropyl acrylate (…
Number of citations: 1 onlinelibrary.wiley.com
DK Kim, SD Park, JW Oh, JB Kyoung - Polymer (Korea), 2012 - koreascience.kr
… 2종의 하이드록시 아크릴레이트 중 페닐기를 가진 2-hydroxy-3-phenoxypropyl acrylate를 이용… the monomer synthesized with 2-hydroxy-3-phenoxypropyl acrylate containing a phenyl …
Number of citations: 3 koreascience.kr
S Mahran - 2023 - openresearch.lsbu.ac.uk
… that the optimal conditions of OPA monomer synthesis using 4- (dimethylamino)pyridine (DMAP) homogenous catalyst have been developed at 2- hydroxy-3-phenoxypropyl acrylate to …
Number of citations: 0 openresearch.lsbu.ac.uk
S Das, G Vasilyev, P Martin… - ACS Applied Materials & …, 2022 - ACS Publications
… The glue consists of a crosslinked copolymer of poly(2-hydroxy-3-phenoxypropyl acrylate-co-3-(5-(3,4 dihydroxyphenyl)-4-oxo-3 N-pentyl)imidazolium) bromide in dimethyl sulfoxide. …
Number of citations: 7 pubs.acs.org
JF Dubern, AL Hook, AM Carabelli, CY Chang… - Science …, 2023 - science.org
… When combined with the swarming inhibitory poly(2-hydroxy-3-phenoxypropyl acrylate), the copolymer retained the bioinstructive properties of the respective homopolymers when …
Number of citations: 4 www.science.org
Y Zhu, L Liu, J Du - Macromolecules, 2013 - ACS Publications
… Herein, we designed a new homopolymer, poly(2-hydroxy-3-phenoxypropyl acrylate) (PHPPA), which has fuzzy boundaries between hydrophobic and hydrophilic domains. Polar …
Number of citations: 108 pubs.acs.org
E Rossegger, R Höller, D Reisinger, M Fleisch… - Polymer, 2021 - Elsevier
… A high amount of 2-hydroxy-3-phenoxypropyl acrylate is required for adequately dissolving the catalyst, which only allows the preparation of photopolymers with low crosslink density. …
Number of citations: 34 www.sciencedirect.com
H Li, B Zhang, R Wang, X Yang, X He… - Advanced Functional …, 2022 - Wiley Online Library
… In this work, we prepared the UVR solution by using 2-hydroxy-3-phenoxypropyl acrylate as monomer and bisphenol A glycerolate (1 glycerol/phenol) diacrylate as crosslinker as it (…
Number of citations: 28 onlinelibrary.wiley.com
X Zhan, Y Xin, K Zhao, S Wang, J Chen, Y Zhang… - e-Polymers, 2016 - degruyter.com
… in membrane 4 were 2-hydroxy-3-phenoxypropyl acrylate, 4-… in membrane 5 were 2-hydroxy-3-phenoxypropyl acrylate, 4-… in membrane 6 were 2-hydroxy-3-phenoxypropyl acrylate, 4-…
Number of citations: 3 www.degruyter.com

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